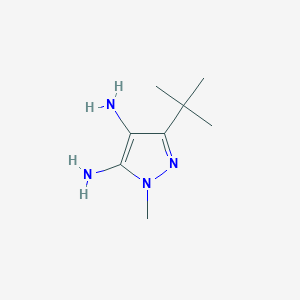
2,5-Dimethylphenyl 4-nitrophenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenyl 4-nitrophenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two aromatic rings, one substituted with two methyl groups at the 2 and 5 positions, and the other with a nitro group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 4-nitrophenyl carbonate typically involves the reaction of 2,5-dimethylphenol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2,5-Dimethylphenyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the aromatic ring can be displaced by nucleophiles, such as amines or thiols, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base, resulting in the formation of 2,5-dimethylphenol and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used. The reactions are usually conducted in an inert atmosphere to prevent oxidation.
Hydrolysis: Water and a base, such as sodium hydroxide or potassium hydroxide, are used. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted products, such as 2,5-dimethylphenyl amine or 2,5-dimethylphenyl thiol.
Reduction: 2,5-Dimethylphenyl 4-aminophenyl carbonate.
Hydrolysis: 2,5-Dimethylphenol and 4-nitrophenol.
科学研究应用
2,5-Dimethylphenyl 4-nitrophenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
作用机制
The mechanism of action of 2,5-Dimethylphenyl 4-nitrophenyl carbonate depends on the specific application. In nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical reactions. The carbonate group can be hydrolyzed to release the corresponding phenols, which can then undergo additional transformations.
相似化合物的比较
Similar Compounds
2,5-Dimethylphenyl 4-chlorophenyl carbonate: Similar structure but with a chlorine atom instead of a nitro group.
2,5-Dimethylphenyl 4-methylphenyl carbonate: Similar structure but with a methyl group instead of a nitro group.
2,5-Dimethylphenyl 4-hydroxyphenyl carbonate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2,5-Dimethylphenyl 4-nitrophenyl carbonate is unique due to the presence of the nitro group, which imparts specific reactivity and properties. The nitro group can participate in various chemical reactions, such as reduction and nucleophilic substitution, making this compound versatile for different applications. Additionally, the nitro group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and stability.
属性
CAS 编号 |
194867-02-2 |
|---|---|
分子式 |
C15H13NO5 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
(2,5-dimethylphenyl) (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C15H13NO5/c1-10-3-4-11(2)14(9-10)21-15(17)20-13-7-5-12(6-8-13)16(18)19/h3-9H,1-2H3 |
InChI 键 |
RHDMTRDNAZPFHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
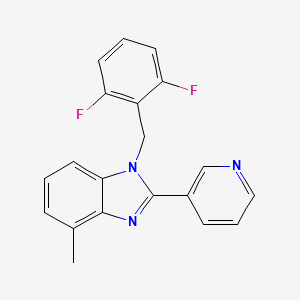
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

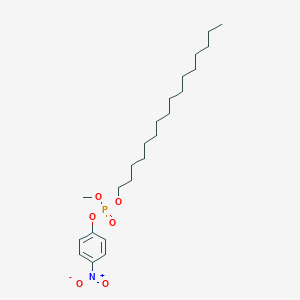

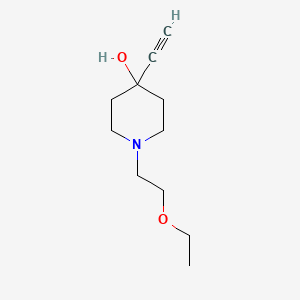

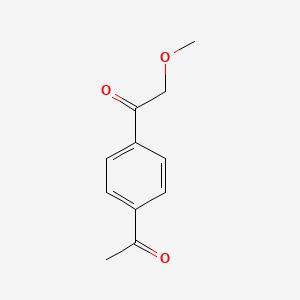
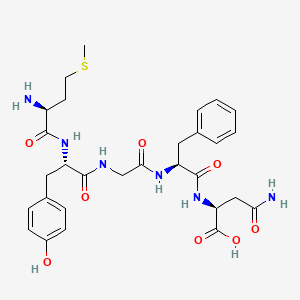
![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
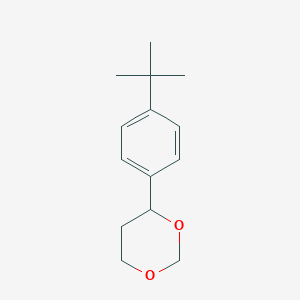
![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
